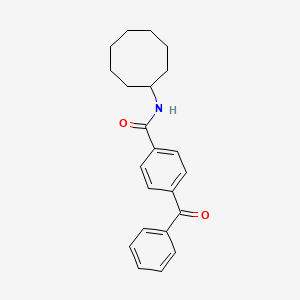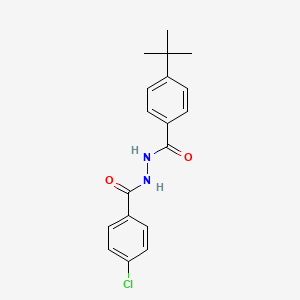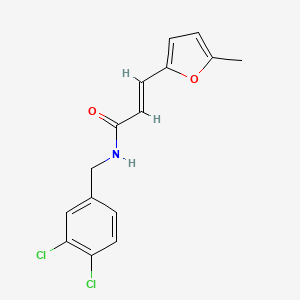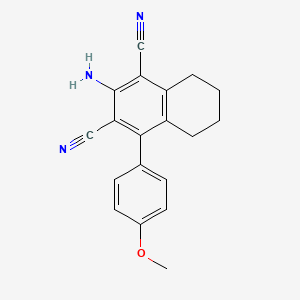![molecular formula C15H16N2O4S B5721811 N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mecanismo De Acción
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting HDACs, particularly HDAC1 and HDAC3. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also induces the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also inhibits the expression of genes that promote cancer cell growth and survival, such as Bcl-2 and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its specificity for HDAC1 and HDAC3, its ability to induce changes in gene expression, and its potential therapeutic applications in cancer treatment. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, including:
1. Further studies to elucidate its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce toxicity.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases.
4. Combination therapy with other drugs to enhance its anti-cancer effects and overcome drug resistance.
5. Development of new HDAC inhibitors with improved efficacy and safety profiles.
Métodos De Síntesis
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-7-12(8-10-14)16-15(18)11-3-5-13(6-4-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNRRYIUCKONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)


![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)


![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)